Isopropyl Methyl Sulfone

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Methyl Sulfone typically involves the reaction of isopropyl alcohol with methyl sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol is replaced by the methyl sulfonyl group.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the process.

化学反应分析

Types of Reactions: Isopropyl Methyl Sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various sulfonyl derivatives depending on the nucleophile used.

科学研究应用

Isopropyl methyl sulfone (MeiPrSO2), also known as ethyl methyl sulfone (EMS), is a sulfone compound with applications in various scientific fields, including lithium-ion batteries and organic synthesis . Sulfones, characterized by the R-SO2-R structure, have been recognized for over a century and are used in organic synthesis and pharmaceuticals .

Scientific Research Applications

Lithium-Ion Batteries

- Electrolyte Additive: this compound can be used as a component in electrolytes for lithium-ion batteries . Fluoroethylene carbonate (FEC) can be added to ethyl methyl sulfone (EMS) electrolytes to improve the performance of graphite-based cells .

- Electrochemical Performance: Studies have explored the impact of ethyl acetate (EA) as a co-solvent on the viscosity and conductivity of EMS-based electrolytes, which improves the overall performance of nickel cobalt manganese oxide (NMC)/graphite cells .

- Surface Chemistry: X-ray photoelectron spectroscopy (XPS) has been used to analyze the surface chemistry of graphite electrodes after galvanostatic cycling when using EMS-based electrolytes . The addition of FEC can prevent the decomposition of the electrolyte during charge/discharge cycles .

- Cycling Stability: Research has demonstrated that combining EA and FEC with EMS-based electrolytes results in stable cycling performance in NMC/graphite cells . This concept is also applicable to other sulfones, like ethyl isopropyl sulfone (EtiPrSO2) .

Organic Synthesis

- Reagent Development: Methyl sulfones, including this compound derivatives, are used in medicinal and coordination chemistry . Novel reagents have been developed to access previously unknown heteroaromatic methyl sulfones, which are of interest due to the lack of convenient and efficient chemical approaches to them .

- Sulfone Synthesis: Sulfones are typically synthesized through: (a) oxidation of the thiomethyl group or (b) metal-mediated cross-coupling of halides/boronates with sodium sulfinate or sulfur dioxide/methyl iodide .

- Physicochemical Properties: The physicochemical properties of methyl sulfones, such as lipophilicity, water solubility, and metabolic stability, have been investigated . The introduction of a methyl sulfone substituent can significantly decrease lipophilicity .

- Halosulfonylation: Sulfonyl halides can be added to strained hydrocarbons under mild conditions . Sulfones can be synthesized via the reaction of sulfinate salts with electrophilic halogen sources .

Data Table

| Property | Description | Application |

|---|---|---|

| Electrolyte Component | Acts as a solvent and conducting medium in lithium-ion batteries, facilitating ion transport between electrodes. | Enhances battery performance, including cycling stability and capacity retention. |

| Lipophilicity Modifier | Methyl sulfone substituents can significantly alter the lipophilicity of molecules, which affects their biological activity and drug-like properties. | Used in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. |

| Reaction Intermediate | Sulfones and sulfonyl derivatives are used as intermediates in organic synthesis for the creation of complex molecules with diverse applications. | Synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. |

Case Studies

- Antibacterial Drug Analogs: In a study of antibacterial drugs like Sulfadiazine and Sulfameter, the introduction of a methyl sulfone group led to a significant decrease in lipophilicity, which can impact drug efficacy and bioavailability .

- Strain-Release Reagents: In one-pot halosulfonylation of strained hydrocarbons, sulfones are used to synthesize bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable building blocks in medicinal chemistry .

- Pharmaceutical Synthesis: A pharmaceutical company requested the synthesis of a pyrazole derivative containing a methyl sulfone group, highlighting the importance of methyl sulfones in drug discovery .

作用机制

The mechanism of action of Isopropyl Methyl Sulfone involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved include the inhibition of specific enzymes and the modulation of signaling pathways, contributing to its biological effects.

相似化合物的比较

Dimethyl sulfone (DMSO2): Similar in structure but with two methyl groups attached to the sulfonyl group.

Ethyl methyl sulfone: Contains an ethyl group instead of an isopropyl group.

Comparison:

Uniqueness: Isopropyl Methyl Sulfone is unique due to its isopropyl group, which imparts different steric and electronic properties compared to other sulfones.

Reactivity: The presence of the isopropyl group can influence the reactivity and selectivity of the compound in chemical reactions.

生物活性

Isopropyl Methyl Sulfone (IMS), also known as 2-methylsulfonylpropane, is a sulfone compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is primarily recognized for its role as a synthetic intermediate in organic chemistry. It is involved in various biochemical pathways, particularly those related to sulfur metabolism. The compound can act as a substrate for sulfonyltransferases, facilitating the transfer of sulfonyl groups to other molecules, which is essential for synthesizing sulfonated compounds vital in metabolic processes.

Biochemical Interactions

- Enzyme Interaction : IMS interacts with various enzymes, influencing their activity. For instance, it can inhibit certain proteases, leading to alterations in protein turnover and cellular function. Additionally, it modulates gene expression by interacting with transcription factors.

- Cellular Effects : The compound affects cell signaling pathways and cellular metabolism. Low doses have shown beneficial effects like reducing inflammation and oxidative stress, while high doses can lead to toxicity, including liver and kidney damage.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound, highlighting its antimicrobial and anti-inflammatory properties.

Antiproliferative Activity

Research comparing IMS with other alkyl sulfones indicates that it exhibits significant antiproliferative activity. In vitro studies demonstrated that IMS has similar antiproliferative effects as calcitriol (1α,25-dihydroxyvitamin D3), suggesting its potential use in therapeutic applications targeting cell proliferation .

| Compound | Antiproliferative Activity (IC50) |

|---|---|

| Methyl Sulfone | Higher IC50 |

| Isopropyl Sulfone | Comparable to calcitriol |

| Trifluoromethyl Sulfone | Twice as potent as calcitriol |

Antimicrobial Properties

Studies have indicated that IMS possesses antimicrobial properties, making it a candidate for further research in pharmaceutical applications. Its efficacy against various microbial strains suggests potential uses in treating infections or as a preservative in food and pharmaceuticals .

Case Studies and Research Findings

- Inflammation Reduction : A study demonstrated that low doses of IMS significantly reduced markers of inflammation in animal models. This effect was attributed to its ability to modulate inflammatory pathways and reduce oxidative stress.

- Toxicity Assessments : Research highlighted the dosage-dependent effects of IMS, where high concentrations led to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. This underscores the importance of careful dosing in therapeutic contexts .

- Metabolic Pathway Involvement : IMS is metabolized by enzymes such as sulfonyltransferases, leading to various metabolites that play roles in cellular functions. Understanding these pathways is crucial for elucidating the compound's biological activity and therapeutic potential .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isopropyl Methyl Sulfone in complex biological matrices?

- High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is commonly used. For example, USP guidelines describe validated methods for sulfone quantification using peak response ratios and internal standards (e.g., diethylene glycol methyl ether) . Ensure proper sample preparation, including solvent extraction and filtration, to minimize matrix interference.

Q. How does this compound influence cellular metabolism in cancer models?

- This compound disrupts hypoxia-induced pathways by downregulating HIF-1α and glycolytic enzymes (e.g., hexokinase 2) in metastatic cancer cells. Methodologically, researchers should use hypoxia chambers (1–5% O₂) to simulate tumor microenvironments and validate results via Western blotting or qPCR .

Q. What synthetic routes are effective for producing this compound derivatives?

- Sulfones can be synthesized via oxidation of thioethers or nucleophilic substitution. For instance, alkylation of methyl sulfone with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields derivatives like isopropyl sulfone. Monitor reactions with TLC and purify via column chromatography .

Advanced Research Questions

Q. How do steric and electronic properties of this compound affect its inhibitory activity against PRMT4?

- This compound (IC₅₀ = 0.03 µM) outperforms bulkier analogs (e.g., diethyl sulfonamide, IC₅₀ = 3.5 µM) due to optimal fit in PRMT4’s hydrophobic pocket. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding energies and validate with Caco-2 assays for permeability .

Q. What experimental strategies address contradictions in sulfone bioactivity across different disease models?

- For example, this compound shows potent antiproliferative effects in breast cancer (IC₅₀ < 1 µM) but reduced activity in Chikungunya virus inhibition (IC₅₀ > 10 µM). Resolve discrepancies by testing under standardized conditions (e.g., fixed pH, temperature) and profiling off-target effects via kinome-wide screens .

Q. How can researchers optimize this compound’s stability in high-temperature applications (e.g., supercapacitors)?

- Incorporate advanced electrolytes like ethyl isopropyl sulfone, which exhibit thermal stability up to 60°C. Conduct accelerated aging tests using cyclic voltammetry and post-mortem FTIR to assess decomposition pathways .

Q. Methodological Considerations

Q. What steps ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

- Use chiral auxiliaries (e.g., diisopropylamine) or asymmetric catalysis. X-ray crystallography confirms stereochemistry, as shown in studies where axial positioning of sulfone and methyl ketone minimized steric clashes .

Q. How should researchers design experiments to evaluate sulfone-induced metabolic normalization in non-cancerous cells?

- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated normal cells under hypoxia. Focus on iron-sulfur cluster biogenesis markers (e.g., NFS1) and validate with Seahorse metabolic flux analysis .

Q. Data Interpretation and Challenges

Q. Why do some sulfone analogs exhibit species-specific toxicity despite structural similarity?

- Differences in metabolic enzymes (e.g., sulfotransferases) across species can alter metabolite profiles. Perform cross-species comparative studies using liver microsomes and LC-MS-based metabolomics .

Q. How to reconcile conflicting data on sulfone hydrophobicity and cellular permeability?

属性

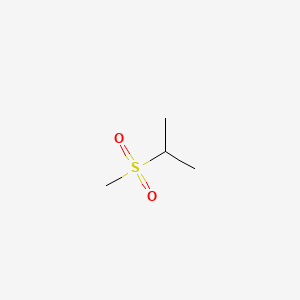

IUPAC Name |

2-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYQAQIXXAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197548 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4853-74-1 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。